N-(6-((4-oxo-4-((pyridin-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
This compound is a pyridazine derivative featuring a cyclopropanecarboxamide substituent and a thioether-linked 4-oxobutyl chain modified with a pyridin-2-ylmethylamino group. The cyclopropane ring introduces conformational rigidity, which may enhance target binding specificity, while the thioether linkage could improve metabolic stability compared to oxygen-based analogs.
Properties
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-16(20-12-14-4-1-2-10-19-14)5-3-11-26-17-9-8-15(22-23-17)21-18(25)13-6-7-13/h1-2,4,8-10,13H,3,5-7,11-12H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHSHFNTTDMWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra.
Biochemical Pathways
It’s known that similar compounds have been designed and synthesized for their anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.
Result of Action
Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra, indicating that they may have a bactericidal effect.
Biological Activity
N-(6-((4-oxo-4-((pyridin-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, identified by CAS number 1040648-21-2, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 371.5 g/mol. Its structure features a cyclopropanecarboxamide moiety linked to a pyridazine ring and a pyridinylmethyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1040648-21-2 |
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 371.5 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For example, derivatives containing pyridazine and thiophene moieties have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.
Anti-Cancer Activity
Studies on related compounds have highlighted their ability to modulate enzyme activity involved in cancer cell signaling pathways. The unique structural features of this compound may contribute to its interactions with specific molecular targets, potentially inhibiting key enzymes or receptors involved in tumor progression.
The proposed mechanism of action for this compound involves hydrogen bonding and van der Waals interactions with biological targets. This interaction may disrupt essential cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
- Tuberculosis Treatment : A study demonstrated that a related compound showed significant inhibition of Mycobacterium tuberculosis H37Ra, indicating that the compound could serve as a lead for developing new anti-tuberculosis agents.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain derivatives of the compound inhibited cell proliferation by interfering with specific signaling pathways associated with cancer growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazine ring.
- Introduction of the cyclopropanecarboxamide moiety.
- Coupling reactions to attach the pyridinylmethyl group.
These synthetic routes are crucial for optimizing yield and purity for biological testing .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
- Pyridazine vs. Pyridine/Pyrimidine Derivatives: Unlike pyridine or pyrimidine-based analogs (e.g., AZ331 or AZ257 in ), the pyridazine core in the target compound offers distinct electronic properties due to its two adjacent nitrogen atoms.
Cyclopropanecarboxamide vs. Aromatic Substituents :
The cyclopropane group contrasts with aromatic substituents (e.g., 4-nitrophenyl in ), reducing steric bulk while maintaining hydrophobicity. This balance could improve membrane permeability compared to bulkier analogs like N-(4-Nitrophenyl)-3-oxobutanamide .
Thioether Linkage and Chain Modifications
The 4-oxobutylthio chain in the target compound is structurally analogous to the thioethyl groups in AZ257 and AZ331 (). However, the elongation to a butyl chain and the inclusion of a 4-oxo group may alter solubility and hydrogen-bonding capacity. For example, the oxo group could mimic carbonyl interactions in enzyme active sites, a feature absent in simpler thioethers like 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}...carboxamide .
Pharmacokinetic and Physicochemical Properties
The target compound’s moderate logP and solubility balance lipophilicity and bioavailability, contrasting with the highly lipophilic AZ257 and the polar N-(4-Nitrophenyl)-3-oxobutanamide .
Enzyme Inhibition Potential
The pyridazine-thioether motif is associated with kinase inhibition (e.g., JAK2 or EGFR targets). Compared to AZ257 , which showed moderate activity in dihydropyridine-based calcium channel modulation, the target compound’s rigid cyclopropane may confer selectivity for ATP-binding pockets .
Antimicrobial Activity
Pyridazine derivatives often exhibit antimicrobial properties. While 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () demonstrated activity against S. aureus, the target compound’s thioether and cyclopropane groups could broaden its spectrum, particularly against Gram-negative pathogens .
Metabolic Stability
The thioether linkage likely enhances resistance to oxidative metabolism compared to ether-linked analogs (e.g., 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)...carboxamide ), as observed in microsomal stability assays for similar compounds .
Spectral Characterization
- IR Spectroscopy: The target compound’s carbonyl stretches (amide C=O at ~1680 cm⁻¹, pyridazine ring C=N at ~1600 cm⁻¹) align with AZ257 (amide C=O at 1675 cm⁻¹) but differ from nitro-group-containing analogs in (~1520 cm⁻¹ for NO₂) .
- ¹H NMR : The cyclopropane protons (δ 1.2–1.5 ppm) and pyridin-2-ylmethyl group (δ 8.5 ppm for aromatic H) provide distinct signatures absent in simpler analogs .
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological activity?
The compound features:
- A pyridazine core (six-membered aromatic ring with two nitrogen atoms) contributing to π-π stacking interactions with biological targets.
- A thioether linkage (–S–) enhancing metabolic stability compared to ether analogs.
- A cyclopropanecarboxamide group introducing ring strain, which may improve binding affinity via conformational restriction.
- A pyridin-2-ylmethylamino side chain, enabling hydrogen bonding and metal coordination (e.g., with kinase ATP-binding sites).
These features collectively enhance target selectivity and modulate pharmacokinetic properties like solubility and membrane permeability .
Q. What synthetic methodologies are commonly employed for its preparation?
The synthesis involves:
- Multi-step reactions starting with pyridazine functionalization via nucleophilic substitution (e.g., thiolation at the 3-position).
- Amide coupling between the cyclopropanecarboxamide and the pyridazine-thioether intermediate using reagents like EDC/HOBt.
- Protection/deprotection strategies for amines (e.g., Boc or Fmoc groups) to prevent side reactions.
- Purification via column chromatography or recrystallization, with yields optimized by inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .
Q. What analytical techniques are essential for characterizing its purity and structure?
- ¹H/¹³C NMR spectroscopy : Assigns proton environments and confirms functional groups (e.g., cyclopropane protons at δ 1.2–1.5 ppm).
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (413.51 g/mol) and isotopic patterns.
- X-ray crystallography : Resolves 3D conformation, critical for docking studies.
- HPLC-UV/ELSD : Assesses purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst optimization : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) improve efficiency.
- Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and terminate at optimal conversion.
- Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. What strategies elucidate its mechanism of action in kinase inhibition?
- Kinase profiling panels : Test against 100+ kinases (e.g., EGFR, VEGFR) to identify primary targets.
- Crystallographic studies : Co-crystallize the compound with kinase domains to map binding interactions.
- Cellular assays : Measure downstream phosphorylation (e.g., Western blot for p-ERK) in cancer cell lines.
- Mutagenesis : Introduce point mutations (e.g., ATP-binding site residues) to confirm binding specificity .
Q. How should discrepancies in biological activity data across studies be resolved?
- Orthogonal assays : Validate IC₅₀ values using fluorescence polarization (FP) and time-resolved FRET (TR-FRET).
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., pyridin-2-ylmethyl vs. benzyl substitution).
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability in cell viability assays .
Q. How can SAR studies improve bioactivity?
- Systematic modifications : Vary the cyclopropane ring (e.g., replace with bicyclo[1.1.1]pentane) to assess steric effects.
- In vitro ADMET profiling : Test solubility (shake-flask method), microsomal stability, and CYP inhibition.
- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate structural descriptors (e.g., logP, PSA) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
